molecular formula C23H24ClN3O3S B2974501 6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216474-73-5

6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2974501
CAS No.: 1216474-73-5
M. Wt: 457.97
InChI Key: KOJGQXSFIPUKII-UHFFFAOYSA-N
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Description

6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1216474-73-5) is a tetrahydrothienopyridine derivative with a benzyl group at the 6-position and a phenoxyacetamido substituent at the 2-position. Its molecular formula is C23H24ClN3O3S, and it has a molecular weight of 458.0 .

Properties

IUPAC Name

6-benzyl-2-[(2-phenoxyacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S.ClH/c24-22(28)21-18-11-12-26(13-16-7-3-1-4-8-16)14-19(18)30-23(21)25-20(27)15-29-17-9-5-2-6-10-17;/h1-10H,11-15H2,(H2,24,28)(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJGQXSFIPUKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=CC=C3)C(=O)N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions. The compound may interact with its targets through similar mechanisms, leading to changes in cellular processes.

Biochemical Pathways

Compounds of similar structure are known to be involved in a variety of heterocyclic synthesis. The compound may affect similar pathways, leading to downstream effects on cellular processes.

Biological Activity

6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex thieno[2,3-c]pyridine scaffold with a benzyl and phenoxyacetamido substituents. Its molecular formula is C20H22N2O3SC_{20}H_{22}N_2O_3S with a molecular weight of approximately 378.46 g/mol. The compound typically appears as a white to off-white crystalline powder.

Pharmacological Investigations

Research has demonstrated that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity :
    • The compound has shown significant anti-inflammatory effects in various animal models. In studies involving carrageenan-induced paw edema in rats, it was found to reduce inflammation effectively compared to standard anti-inflammatory drugs like indomethacin and phenylbutazone .
  • Analgesic Properties :
    • Analgesic activity was confirmed through various pain models, including the acetic acid-induced writhing test in mice. The compound significantly decreased the number of writhes compared to controls, indicating its potential as an analgesic agent .
  • Antioxidant Effects :
    • The compound demonstrated antioxidant properties by reducing oxidative stress markers in cellular assays. It was effective in scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .
  • Mechanisms of Action :
    • The biological effects are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, it appears to modulate the NF-kB signaling pathway, which is critical in inflammatory responses .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in specific conditions:

  • Chronic Pain Models : In a study involving chronic pain models induced by nerve injury in rats, administration of the compound resulted in significant pain relief and improved mobility compared to untreated controls .
  • Arthritis Models : In models of rheumatoid arthritis, the compound reduced joint swelling and improved histological scores of inflammation and cartilage damage .

Comparative Data Table

The following table summarizes key findings related to the biological activity of 6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride:

Biological ActivityModel/MethodResultReference
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction
AnalgesicAcetic acid writhing testDecreased writhes
AntioxidantCellular assaysReduced oxidative stress
Cytokine inhibitionIn vitro assaysInhibition of TNF-alpha

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 2- and 6-Positions

The pharmacological and physicochemical properties of tetrahydrothienopyridines are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name 6-Position Substituent 2-Position Substituent Molecular Weight Key Findings
Target Compound (CAS 1216474-73-5) Benzyl 2-Phenoxyacetamido 458.0 High lipophilicity; potential for CNS penetration due to benzyl group.
6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Ethyl 2-Phenoxyacetamido 428.9 Reduced steric hindrance compared to benzyl; lower molecular weight.
(E)-6-(But-2-enoyl)-2-(3-(trifluoromethyl)benzoyl)thioureido-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (7h) But-2-enoyl 3-(Trifluoromethyl)benzoylthioureido 519.05 Enhanced A1 receptor binding affinity (3-CF₃ group improves activity) .
6-Isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Isopropyl 2-Phenoxybenzamido 517.0 Bulkier substituent may reduce solubility but enhance target selectivity.
6-Benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Benzyl Thiophene-2-carboxamido 463.0 Thiophene moiety may alter electron distribution, affecting binding.

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